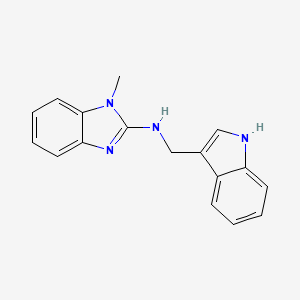

![molecular formula C14H16N2O2S B5536080 ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

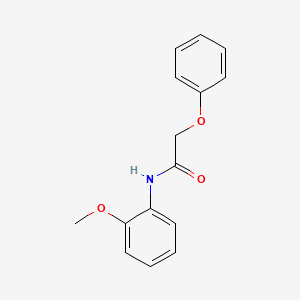

Ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate is a chemical compound with the molecular formula C14H16N2O2S . It belongs to the class of quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate consists of a quinazoline ring, which is a type of N-containing heterocyclic compound . The quinazoline ring is substituted at the 4 and 7 positions with methyl groups, and at the 2 position with a thioacetate group .Aplicaciones Científicas De Investigación

Quinazolinone Derivatives from Streptomyces Isolates

Research on Streptomyces isolates led to the isolation of several quinazolinone derivatives, including new natural products with no activity against specific microalgae, fungi, yeast, and bacteria. This study contributes to the understanding of quinazolinone diversity in nature and its potential application in discovering new compounds with specific biological activities (Maskey et al., 2004).

Pharmacological Study of Ethyl Quinazolinyl-Pyrazole Acetates

A pharmacological exploration of ethyl quinazolinyl-pyrazole acetates revealed that certain derivatives exhibit more potent analgesic and anti-inflammatory activities than standard drugs, with reduced ulcerogenic effects and toxicity. This study highlights the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Daidone et al., 1994).

Synthesis Techniques and Antineoplastic Properties

The synthesis of quinazolinone derivatives with antineoplastic properties showcases the potential of these compounds in cancer therapy. The study demonstrates the chemical pathways to synthesize and evaluate the anticancer activities of these derivatives, indicating a promising area for developing new anticancer agents (Markosyan et al., 2014).

Corrosion Inhibition Efficiencies

Quantum chemical calculations on quinoxalines, including compounds structurally related to ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate, were performed to understand their potential as corrosion inhibitors for copper in nitric acid. This study illustrates the application of quinazoline derivatives in materials science, particularly in corrosion protection (Zarrouk et al., 2014).

Direcciones Futuras

Given the wide range of biological activities exhibited by quinazoline derivatives, there is significant potential for future research into compounds like ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate . This could include further investigation into their synthesis methods, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Such research could contribute to the development of new pharmaceuticals and other applications.

Propiedades

IUPAC Name |

ethyl 2-(4,7-dimethylquinazolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-13(17)8-19-14-15-10(3)11-6-5-9(2)7-12(11)16-14/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSIWVNMZNMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=C2C=CC(=CC2=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,7-Dimethyl-quinazolin-2-ylsulfanyl)-acetic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)